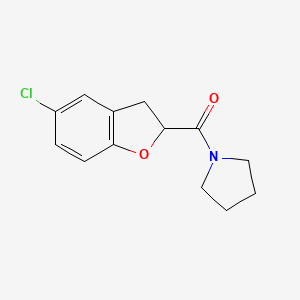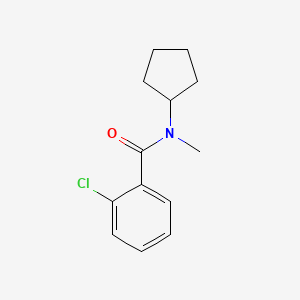
2-chloro-N-cyclopentyl-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-cyclopentyl-N-methylbenzamide, also known as CCMB, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature sensation. CCMB has been widely studied for its potential use in the treatment of various pain-related conditions, such as neuropathic pain, inflammatory pain, and cancer pain.
作用機序
2-chloro-N-cyclopentyl-N-methylbenzamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in the perception of pain and temperature sensation. TRPV1 is expressed on sensory neurons and is activated by various stimuli, such as heat, capsaicin, and acid. Activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers the release of neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), from the sensory neuron. This results in the transmission of pain signals to the central nervous system. This compound blocks the activation of TRPV1 by binding to a specific site on the channel, thereby preventing the influx of calcium ions and the release of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. This compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. In addition, this compound has been shown to have anticonvulsant and anxiolytic effects in animal models of epilepsy and anxiety disorders, respectively.
実験室実験の利点と制限
2-chloro-N-cyclopentyl-N-methylbenzamide has several advantages as a research tool in the field of pain and neuroscience. It is a potent and selective antagonist of the TRPV1 ion channel, which makes it a valuable tool for studying the role of TRPV1 in pain and other physiological processes. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, there are also some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental paradigms. In addition, this compound may have off-target effects on other ion channels or receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 2-chloro-N-cyclopentyl-N-methylbenzamide and its potential use in the treatment of pain-related conditions. One area of research is the development of more potent and selective TRPV1 antagonists, which may have greater efficacy and fewer side effects than this compound. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory effects of this compound, which may lead to the development of new anti-inflammatory drugs. Finally, the potential use of this compound in combination with other analgesic drugs, such as opioids or nonsteroidal anti-inflammatory drugs (NSAIDs), should be further explored to determine whether it can enhance the analgesic effects of these drugs while reducing their side effects.
合成法
2-chloro-N-cyclopentyl-N-methylbenzamide can be synthesized using a multi-step process, starting from the commercially available 2-chlorobenzoyl chloride and cyclopentylamine. The first step involves the reaction of 2-chlorobenzoyl chloride with cyclopentylamine in the presence of a base, such as triethylamine, to form the intermediate 2-chloro-N-cyclopentylbenzamide. This intermediate is then treated with methylamine in the presence of a reducing agent, such as lithium aluminum hydride, to yield the final product, this compound.
科学的研究の応用
2-chloro-N-cyclopentyl-N-methylbenzamide has been extensively studied for its potential use in the treatment of various pain-related conditions. It has been shown to have potent analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. In addition, this compound has been investigated for its potential use in the treatment of other conditions, such as epilepsy and anxiety disorders.
特性
IUPAC Name |
2-chloro-N-cyclopentyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-15(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)14/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZXREJGRMNYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)
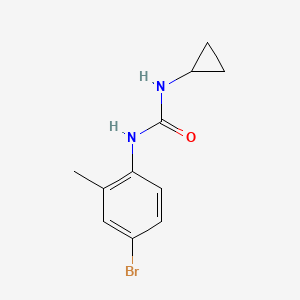

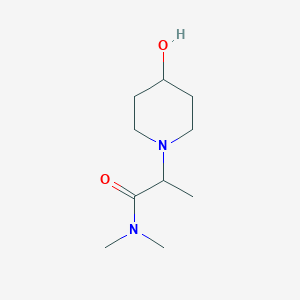


![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)
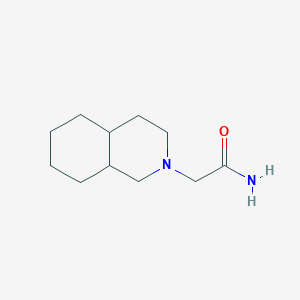

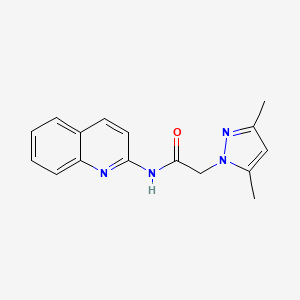
![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
